tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-1,4-diazepane with a suitable carboxylating agent. One common method is the reaction of tert-butyl 3,3-dimethyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in receptor binding studies. It helps in understanding the interaction between small molecules and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is unique due to the presence of two methyl groups on the diazepane ring, which influences its reactivity and steric properties. This makes it distinct from other similar compounds, which may have different substituents or lack the tert-butyl group. The unique structural features of this compound contribute to its specific chemical and biological properties .
Biological Activity
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula CHNO. It is a derivative of diazepane, a seven-membered heterocyclic compound that contains two nitrogen atoms. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties.
The compound is characterized by:
- Molecular Weight : 228.34 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 277.9 °C at 760 mmHg
These properties contribute to its utility in various chemical reactions and biological applications.
This compound exhibits biological activity primarily through its interactions with enzymes. It can function as both an inhibitor and an activator , depending on its structural context and the specific enzymes involved. The compound binds to the active sites of enzymes, altering their activity and impacting biochemical pathways. This dual functionality makes it a valuable tool in studying enzyme mechanisms and receptor interactions .
Enzyme Interaction Studies
The compound has been utilized in research to understand enzyme mechanisms. For instance, it has been shown to modulate the activity of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes. In studies, derivatives of this compound demonstrated significant analgesic effects and improved outcomes in models of inflammation and sepsis .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing drugs targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and solubility, making it a candidate for developing new therapeutic agents .
Study on Anti-inflammatory Effects
A notable study evaluated the compound's derivatives for their anti-inflammatory properties. One derivative showed effective inhibition of sEH, leading to reduced levels of inflammatory markers such as IL-6 and TNF-α in animal models of arthritis and pancreatitis. These findings suggest that modifications to the tert-butyl 3,3-dimethyl-1,4-diazepane structure can significantly enhance its therapeutic potential against inflammatory diseases .
Solubility Enhancement Strategies
Another research effort focused on improving the aqueous solubility of lapatinib-derived analogs using similar diazepane structures. The study highlighted how increasing sp carbon content improved solubility without compromising anti-trypanosomal potency, demonstrating the importance of structural modifications in drug design .
Comparative Analysis
A comparison with similar compounds reveals that this compound possesses unique steric properties due to the presence of two methyl groups on the diazepane ring. This distinction affects its reactivity and biological interactions compared to other diazepane derivatives.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Two methyl groups on diazepane ring | Enzyme inhibitor/activator |
tert-Butyl 1,4-diazepane-1-carboxylate | Single methyl group | Moderate enzyme interaction |
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | One methyl group | Limited biological activity |
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-13-12(4,5)9-14/h13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYNMVGEPJAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCCN1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936595-74-2 | |
Record name | tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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